molecular formula C22H23N5O2 B12689180 2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)- CAS No. 17005-35-5

2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)-

Cat. No.: B12689180
CAS No.: 17005-35-5
M. Wt: 389.4 g/mol
InChI Key: FHQIBAKBLAPNEL-NTCAYCPXSA-N
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Description

2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 6-((E)-2-(4-nitrophenyl)ethenyl)-5-(4-phenylbutyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo various chemical transformations such as nitration, alkylation, and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Reduction: Formation of 2,4-Pyrimidinediamine, 6-((E)-2-(4-aminophenyl)ethenyl)-5-(4-phenylbutyl)-.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.

Biology

In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Pyrimidine derivatives are

Properties

CAS No.

17005-35-5

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

6-[(E)-2-(4-nitrophenyl)ethenyl]-5-(4-phenylbutyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C22H23N5O2/c23-21-19(9-5-4-8-16-6-2-1-3-7-16)20(25-22(24)26-21)15-12-17-10-13-18(14-11-17)27(28)29/h1-3,6-7,10-15H,4-5,8-9H2,(H4,23,24,25,26)/b15-12+

InChI Key

FHQIBAKBLAPNEL-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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